Mogroside II-?A

Descripción general

Descripción

Mogroside II-?A is a useful research compound. Its molecular formula is C43H74O13 and its molecular weight is 799.052. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

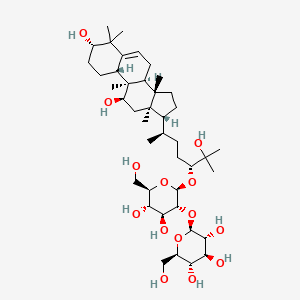

Mogroside II-?A, also known as HY-N6915 or (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, has been found to interact with several targets. One of the primary targets is the secreted phospholipase A2 type IIA (Pla2g2a) and the epidermal growth factor receptor (EGFR) . These targets play a crucial role in inflammation and cellular signaling .

Mode of Action

This compound interacts with its targets, Pla2g2a and EGFR, by inhibiting their activation . This interaction was identified through co-immunoprecipitation . By restraining the activation of these targets, this compound can exert its anti-inflammatory effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate blood glucose levels, exert anti-inflammatory effects, and provide antioxidation . These effects are likely due to its interaction with Pla2g2a and EGFR, which are involved in inflammation and cellular signaling pathways .

Pharmacokinetics

It is known that the compound is a natural sweetener derived from the fruit of siraitia grosvenorii . It is also known that the compound is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to exert antioxidation, anti-inflammatory, and blood glucose modulation effects . In a study, this compound was found to alleviate lipopolysaccharide (LPS)-induced lung injury by restraining the activation of Pla2g2a and EGFR .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius

Análisis Bioquímico

Biochemical Properties

Mogroside II-?A interacts with various enzymes and proteins in biochemical reactions. It has been shown to exert numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to decrease the activity of trypsin and cathepsin B induced by cerulein plus lipopolysaccharide (LPS) in the pancreatic acinar cell line AR42J and primary acinar cells in a dose- and time-dependent manner . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to effectively attenuate neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production in a dose-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to be stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to decrease the levels of serum lipase and serum amylase in mice injected with cerulein plus LPS without significantly influencing inflammation . The threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be fully investigated.

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides .

Actividad Biológica

Mogroside II-E, a key saponin derived from the fruit of Siraitia grosvenorii (monk fruit), has garnered attention for its diverse biological activities. This article synthesizes recent research findings on the compound's effects, mechanisms of action, and potential therapeutic applications.

Overview of Mogroside II-E

Mogroside II-E is one of the predominant saponins in monk fruit, known for its sweetness and potential health benefits. It has been studied for its antioxidant, anti-inflammatory, anti-cancer, and cardioprotective properties.

1. Antioxidant Properties

Mogroside II-E exhibits significant antioxidant activity, which is crucial for reducing oxidative stress in various biological systems. Research indicates that it can scavenge free radicals effectively, as shown in comparative studies with other antioxidants.

| Compound | IC50 (mg/mL) |

|---|---|

| Mogroside II-E | 0.202 (Hydroxyl Radicals) |

| Mogroside V | 0.139 (Hydroxyl Radicals) |

| MSP | 0.954 (DPPH) |

| Mogroside V | 0.433 (DPPH) |

These results suggest that mogrosides maintain substantial free radical scavenging capabilities despite structural modifications .

2. Anti-Inflammatory Effects

Mogroside II-E has been shown to modulate inflammatory responses. A study demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α in diabetic cardiomyopathy models . In another study involving acute pancreatitis models, mogroside II-E treatment led to decreased activity of digestive enzymes like trypsin and cathepsin B, indicating its potential to mitigate inflammation-related damage .

3. Cardioprotective Effects

In models of diabetic cardiomyopathy, mogroside II-E improved heart function by reducing myocardial apoptosis and enhancing lipid profiles. Specifically, it lowered fasting blood glucose, total cholesterol, and triglycerides while increasing HDL levels in diabetic rats . The compound also inhibited caspase activity associated with apoptosis pathways.

The biological activities of mogroside II-E are attributed to several mechanisms:

- Enzyme Inhibition : Mogroside II-E inhibits digestive enzyme activity in pancreatic cells, which may help protect against conditions like acute pancreatitis by preventing excessive enzyme activation .

- Cytokine Modulation : By reducing the secretion of inflammatory cytokines, mogroside II-E can alleviate inflammation and cellular damage in various tissues .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Case Study 1: Diabetic Cardiomyopathy

In a controlled study involving diabetic rats fed a high-fat diet, treatment with mogroside II-E resulted in significant improvements in cardiac function and reductions in markers of myocardial injury compared to untreated controls. The study highlighted the compound's role in reducing apoptosis through modulation of apoptotic pathways .

Case Study 2: Acute Pancreatitis

In an experimental model of acute pancreatitis induced by cerulein and lipopolysaccharide (LPS), mogroside II-E was administered to assess its protective effects on pancreatic tissue. Results showed that while mogroside II-E inhibited digestive enzyme activation, it did not significantly alter pathological changes in pancreatic tissue, suggesting a selective protective mechanism .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDCGZOHJTWGOX-KZQQMABOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is mogroside V metabolized in the human gut?

A: Research suggests that human gut bacteria play a key role in metabolizing mogroside V. [] In vitro studies demonstrate that mogroside V is broken down into secondary mogrosides, including mogroside II/I and mogrol, by the gut microbiota. [] This biotransformation process may contribute to the health benefits associated with mogroside V consumption.

Q2: What are the potential prebiotic effects of mogroside V?

A: In vitro studies have shown that mogroside V can modulate the composition of human gut microbiota. [] Incubation with mogroside V increased the abundance of beneficial bacteria like Bacteroides, Lactobacillus, Prevotella, Megasphaera, and Olsenella, while inhibiting the growth of potentially harmful genera. [] This shift in microbial composition was accompanied by increased production of short-chain fatty acids like acetate, propionate, and butyrate, which are known for their beneficial effects on gut health. []

Q3: Can mogrosides be produced through metabolic engineering?

A: Yes, researchers have successfully engineered plants like Nicotiana benthamiana (tobacco) and Arabidopsis thaliana to produce various mogrosides. [] By introducing genes encoding enzymes involved in mogroside biosynthesis, scientists were able to achieve the production of siamenoside I, mogroside III, and mogroside II-E in these plants. [] This breakthrough offers a potential alternative to traditional extraction methods for obtaining these valuable compounds.

Q4: How does the structural variation of mogrosides impact their biological activity?

A: While mogroside V is a prominent compound, various other mogrosides exist, differing in the number and position of sugar moieties attached to the core cucurbitane triterpenoid structure. Research on structurally related cucurbitane glycosides from Siraitia grosvenorii revealed inhibitory effects on Epstein-Barr virus activation. [] Although the specific structure-activity relationship for this antiviral effect requires further investigation, these findings highlight the potential influence of structural modifications on the biological activity of mogrosides.

Q5: What analytical techniques are used to study mogrosides?

A: Several analytical methods are employed to characterize and quantify mogrosides. High-performance liquid chromatography (HPLC) coupled with various detectors is commonly used. [, , ] For instance, HPLC with ultraviolet detection (HPLC-UV) has been used to determine the content of six different mogrosides in Siraitia grosvenorii fruit. [] Additionally, ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) was utilized to analyze the metabolites of mogroside V produced by gut microbiota. [] These sophisticated techniques enable researchers to identify, quantify, and study the biotransformation of mogrosides.

Q6: Can we utilize endophytic fungi for the production and biotransformation of mogrosides?

A: Research suggests that plant endophytic fungi hold significant potential for biotransforming mogrosides. [, ] Studies have demonstrated that specific fungal strains can convert mogroside V into other valuable mogrosides, including siamenoside I, through diverse biotransformation pathways. [, ] This discovery opens exciting avenues for utilizing these fungi as biocatalysts for producing desired mogroside derivatives, potentially offering a more sustainable and efficient approach compared to traditional methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.